2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-[3,5-bis(trifluoromethyl)phenyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N/c17-15(18,19)13-7-12(8-14(9-13)16(20,21)22)11-3-1-10(2-4-11)5-6-23/h1-4,7-9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCPHNMWSQPBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Details
| Component | Specifications |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Aqueous 2N K₂CO₃ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 85°C (reflux) |
| Yield | 89% (isolated product after silica gel chromatography) |
This method produces 3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde as an intermediate, which may undergo further functionalization. The reaction’s efficiency stems from the electron-withdrawing trifluoromethyl groups, which enhance the electrophilicity of the aryl bromide, facilitating oxidative addition.
Friedel-Crafts Cyanation with Cyanogen Chloride
A direct cyanation approach employs cyanogen chloride (ClCN) in the presence of anhydrous AlCl₃ to introduce the nitrile group at the 4-position of the biphenyl core.
Protocol Overview
| Parameter | Value |
|---|---|
| Substrate | Biphenyl derivative |
| Cyanogen Chloride | 1.0–1.5 equiv |
| AlCl₃ | 1.0–1.5 equiv |
| Solvent | Chlorobenzene |
| Temperature | 60–130°C |
| Yield | 72–98% (after purification) |
Key Steps:
-
Activation : AlCl₃ coordinates to the nitrile oxygen, generating an electrophilic cyanide species.
-
Electrophilic Substitution : The activated cyanide attacks the electron-rich 4-position of the biphenyl, directed by the trifluoromethyl groups.
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Workup : Hydrolysis with HCl followed by extraction and recrystallization yields the product.
This method avoids isomerization and poly-cyanation due to the steric and electronic effects of the trifluoromethyl groups, ensuring regioselectivity.
Palladium-Catalyzed Cyanation with Cyano Acetate
A transition-metal-catalyzed route utilizes cyano acetate as a cyanide source, enabling efficient coupling under mild conditions.
Experimental Conditions
| Component | Specifications |
|---|---|
| Catalyst | Allyl palladium chloride dimer |
| Ligand | Dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane |
| Solvent | Mesitylene |
| Temperature | 145°C |
| Yield | 81% (GC purity: 92%) |
Mechanistic Insight:
-
Oxidative Addition : Palladium inserts into the C–Br bond of the aryl bromide.
-
Transmetallation : Cyano acetate transfers the cyanide group to the palladium center.
-
Reductive Elimination : Forms the C–CN bond, releasing the product.
This method minimizes side reactions due to the low reactivity of cyano acetate compared to KCN or NaCN.
Alternative Strategies and Challenges
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Reduction | NaBH₄, EtOH, 20°C | Primary amine | 87% |
This underscores the versatility of nitrile functionalities in further derivatization.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 80–90% | High regioselectivity | Requires boronic acid preparation |
| Friedel-Crafts | AlCl₃, ClCN | 72–98% | Direct cyanation | Harsh conditions (high temp) |
| Pd-Catalyzed Cyanation | Pd/Phosphine | 80–90% | Mild conditions | Ligand dependency |
Purification and Characterization
-
Chromatography : Silica gel (n-hexane/EtOAc 3:1) is standard for isolating the product.
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Recrystallization : Isopropanol/water mixtures improve purity.
-
Spectroscopic Data :
Industrial and Research Relevance
This compound serves as a pharmaceutical intermediate , leveraging its trifluoromethyl groups for enhanced metabolic stability. Applications include:
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: The major product is 3,5-bis(trifluoromethyl)benzoic acid.
Reduction: The major product is 3,5-bis(trifluoromethyl)benzylamine.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is of significant interest in medicinal chemistry due to its potential biological activities. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity and stability.
Anticancer Activity
Recent studies have suggested that derivatives of compounds similar to 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile may possess antitumor properties. For example, related structures have shown promising results in inhibiting cell growth in various cancer cell lines. The National Cancer Institute has protocols for evaluating such compounds, focusing on their growth inhibition rates against human tumor cells .
Antimicrobial Properties
In vitro evaluations have demonstrated that related compounds can exhibit antimicrobial activities against various pathogens. The presence of trifluoromethyl groups is believed to enhance the lipophilicity and membrane permeability of these compounds, making them effective against microbial strains .
Materials Science Applications
The unique electronic properties of 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile make it suitable for applications in materials science.
Organic Electronics
Trifluoromethylated biphenyl compounds are being explored as materials for organic semiconductors due to their high electron mobility and stability. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is crucial .
Polymer Chemistry
In polymer science, such compounds can serve as monomers or additives to enhance the thermal and mechanical properties of polymers. Their incorporation into polymer matrices can improve resistance to heat and solvents, which is beneficial for various industrial applications .
Synthesis and Characterization
The synthesis of 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Studies : A study evaluated the anticancer potential of a series of trifluoromethylated compounds, revealing significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
- Material Development : Research on organic semiconductors has shown that incorporating trifluoromethylated biphenyls can enhance device performance metrics such as efficiency and stability in OLED applications .
- Antimicrobial Testing : A comparative study on various trifluoromethylated compounds demonstrated broad-spectrum antimicrobial activity, suggesting potential for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 2-(3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Electron-Withdrawing Effects : The -CF₃ groups enhance electrophilicity and stability, making the compound suitable for cross-coupling reactions or as an intermediate in pharmaceuticals .
- Hazard Profile : Classified with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Storage : Stable when sealed in dry conditions at room temperature .
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key differences in substituents, molecular weights, and functional groups:
Functional Group and Reactivity Analysis
Acetonitrile vs. Carboxylic Acid :
- The target compound’s acetonitrile group offers nitrile reactivity (e.g., nucleophilic additions), while the acetic acid analog () enables carboxylate chemistry (e.g., esterification) .
- Acetonitrile derivatives generally exhibit higher thermal stability but lower solubility in aqueous media compared to carboxylic acids.
Electron-Withdrawing vs. Electron-Donating Substituents: The -CF₃ groups in the target compound enhance electrophilicity at the biphenyl core, facilitating Suzuki-Miyaura couplings .
Steric and Conformational Effects :
- The cyclobutane-containing analog () introduces steric hindrance and rigidity, which may reduce rotational freedom and alter crystallization behavior .
Biological Activity
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile, with the chemical formula and CAS number 442514-48-9, is a compound of interest due to its diverse biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, structure-activity relationships (SAR), and research findings.
- Molecular Weight : 329.25 g/mol
- Purity : >95%
- Structure : The compound features a biphenyl core with trifluoromethyl substituents that enhance its biological activity.
Antimicrobial and Larvicidal Properties
Recent studies have highlighted the antimicrobial and larvicidal properties of compounds related to 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile. For instance, a study on structurally similar compounds demonstrated significant larvicidal activity against Anopheles arabiensis larvae. The results indicated that certain derivatives exhibited mortality rates as high as 94.4% at specific concentrations (4 µg/mL) when tested over 24 to 48 hours .
Structure-Activity Relationship (SAR)
The effectiveness of these compounds often correlates with their structural features. The presence of electron-withdrawing groups such as trifluoromethyl at the para position of the benzoyl group has been identified as crucial for enhancing larvicidal activity. Molecular docking studies also suggest that these compounds bind effectively to target proteins involved in the growth regulation of larvae .
Case Studies
-
Larvicidal Activity Study :
- Objective : To evaluate the larvicidal activity of various trifluoromethyl-substituted indolizines.
- Methodology : A series of compounds were tested against Anopheles arabiensis larvae according to WHO guidelines.
- Findings : Compounds with similar structural features to 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile showed promising results in reducing larval populations, indicating potential for development as eco-friendly insecticides .
- Antimicrobial Activity :
Pharmacokinetics and Toxicology
The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. For example, studies indicate that these compounds exhibit good permeability and moderate distribution in biological systems, alongside low toxicity profiles in preliminary assessments .
Comparative Analysis Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.25 g/mol |
| Purity | >95% |
| Larvicidal Activity | Up to 94.4% mortality |
| Antimicrobial Efficacy | Effective against multiple strains |
| Toxicity | Low toxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with 4-bromophenylacetonitrile to form the biphenyl core. This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) at reflux .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Key intermediates include the boronic acid derivative and the brominated acetonitrile precursor.
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges arise due to the bulky trifluoromethyl groups, which can hinder crystallization. To mitigate this:
- Use slow evaporation of a dichloromethane/hexane mixture to grow crystals.
- Refinement via SHELXL (part of the SHELX suite) accounts for disorder in the trifluoromethyl groups .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is preferred.
- Column : C18 reversed-phase column (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
- Detection : Multiple reaction monitoring (MRM) in positive ion mode, targeting the [M+H]+ ion (e.g., m/z 439 → 369 transition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting) caused by conformational flexibility?
- Methodological Answer : The trifluoromethyl groups and biphenyl system introduce rotational barriers, leading to complex NMR spectra. Strategies include:
- Low-temperature NMR : Conduct experiments at −40°C in CD₂Cl₂ to "freeze" rotamers and simplify splitting .
- DFT calculations : Compare experimental / NMR shifts with computed values (e.g., using Gaussian 16) to assign signals .
Q. What role could this compound play in designing aggregation-induced emission (AIE) materials?
- Methodological Answer : The biphenyl-acetonitrile scaffold is structurally analogous to AIE luminogens (e.g., tetraphenylethene derivatives).
- Mechanism : Restriction of intramolecular rotation (RIR) upon aggregation enhances emission.
- Validation : Test AIE behavior by measuring photoluminescence (PL) intensity in THF/water mixtures (0–90% water fraction). A sharp PL increase at high water content confirms AIE activity .
Q. How does the stability of the nitrile group in this compound vary under acidic/basic conditions?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups stabilize the nitrile against hydrolysis. Stability assays:
- Acidic Conditions : Reflux in 1M HCl/dioxane (1:1) for 24 hours; monitor via FT-IR (loss of CN stretch at ~2250 cm⁻¹).
- Basic Conditions : Stir in 1M NaOH/ethanol at 60°C; analyze by LC-MS for carboxylic acid byproducts .
Q. What strategies optimize its application in medicinal chemistry (e.g., as a liver X receptor agonist precursor)?
- Methodological Answer : Structural analogs (e.g., anacetrapib derivatives) suggest potential as a pharmacophore.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
